Pyronil 45-d34

Description

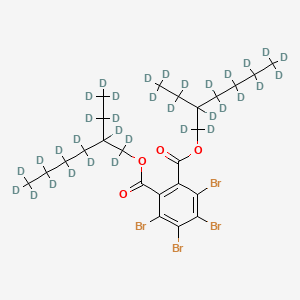

Pyronil 45-d34 (CAS 1793944-59-8) is a stable isotope-labeled compound used as an analytical reference standard in environmental and pharmacological research. Its molecular formula is C24D34Br4O4, with a molecular weight of 740.35 g/mol, reflecting the substitution of 34 hydrogen atoms with deuterium (D). This isotopic labeling enhances its utility in mass spectrometry and nuclear magnetic resonance (NMR) studies, enabling precise tracking in metabolic or environmental degradation analyses . Pyronil 45-d34 is structurally derived from Pyronil 45 (CAS 26040-51-7), a brominated phthalate ester with the formula C24H34Br4O4 and a molecular weight of 706.14 g/mol. Pyronil 45 serves as a non-deuterated counterpart and is primarily employed as a flame retardant or insecticide due to its hydrophobic properties and bromine content .

Properties

Molecular Formula |

C24H34Br4O4 |

|---|---|

Molecular Weight |

740.3 g/mol |

IUPAC Name |

bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C24H34Br4O4/c1-5-9-11-15(7-3)13-31-23(29)17-18(20(26)22(28)21(27)19(17)25)24(30)32-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D,16D |

InChI Key |

UUEDINPOVKWVAZ-RFETUZSTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)OCC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Tetrabromophthalic anhydride : The brominated aromatic anhydride core.

- Deuterated 2-ethylhexanol (C8D17OH) : The deuterium-labelled alcohol used to form ester linkages.

- Catalysts : Titanium isopropoxide or titanium tetrachloride to facilitate esterification.

- Neutralizing agents : Organic bases such as ammonia water, triethylamine, or di-n-butylamine to remove residual acid.

- Inert gas : Nitrogen atmosphere to maintain anhydrous conditions.

Esterification Reaction

The core reaction is a direct diesterification between tetrabromophthalic anhydride and deuterated 2-ethylhexanol. The reaction proceeds as follows:

$$

\text{C}6\text{Br}4\text{C}6\text{O}3 + 2 \text{C}8\text{D}{17}\text{OH} \xrightarrow[\text{Catalyst}]{\text{Heat, N}2} \text{C}{24}\text{D}{34}\text{Br}4\text{O}4 + \text{H}2\text{O}

$$

- The reaction is typically conducted at 200–230 °C under reflux.

- Water formed during esterification is continuously removed to drive the reaction forward.

- The molar ratio of tetrabromophthalic anhydride to deuterated alcohol is maintained between 3:1 to 7:1 to optimize yield.

Post-Reaction Processing

- Catalyst Removal : Acidic catalysts are removed by pickling (acid washing).

- Solvent Removal : Distillation under reduced pressure removes residual solvents and unreacted materials.

- Decolorization and Purification : The crude product undergoes treatment with hydrogen peroxide and composite decolorizers (activated carbon, diatomaceous earth, adsorption resins).

- Final Isolation : After filtration and solvent removal, the purified Pyronil 45-d34 is obtained as a light-colored, neat product.

Deuterated Alcohol Synthesis (Preparation of C8D17OH)

The key to producing Pyronil 45-d34 lies in the availability of highly deuterated 2-ethylhexanol. The synthesis of this alcohol involves multi-step deuteration reactions, often starting from n-octanamide or octanal derivatives, as detailed in recent isotope labelling studies:

- Catalytic hydrogen-deuterium exchange reactions using Pd/C and Rh/C catalysts in mixed solvents (e.g., 2-propanol/D2O) under elevated temperatures (~180 °C) and inert atmosphere.

- Reduction of deuterated amides with lithium aluminium hydride (LiAlD4) to yield deuterated amines/alcohols.

- Purification by filtration and solvent evaporation yields high-purity deuterated alcohol with >95% deuterium incorporation.

This synthetic approach ensures the incorporation of deuterium atoms at all relevant positions in the alkyl chains, critical for the analytical use of Pyronil 45-d34 as a stable isotope-labelled standard.

Summary Table of Preparation Steps

| Step | Description | Conditions/Notes |

|---|---|---|

| 1. Deuterated Alcohol Synthesis | Catalytic hydrogen-deuterium exchange and reduction | Pd/C, Rh/C catalysts; LiAlD4 reduction; 180 °C; inert atmosphere |

| 2. Esterification | Reaction of tetrabromophthalic anhydride with C8D17OH | 200–230 °C; titanium isopropoxide catalyst; nitrogen atmosphere; reflux |

| 3. Water Removal | Continuous removal during esterification | Reflux with water separation |

| 4. Catalyst Removal | Acid washing to remove titanium catalyst | Pickling process |

| 5. Purification | Decolorization and impurity removal | H2O2 treatment, activated carbon, diatomaceous earth, adsorption resin |

| 6. Final Isolation | Filtration and solvent distillation | Reduced pressure distillation |

Chemical Reactions Analysis

Thermal Decomposition

TBPH decomposes at elevated temperatures, releasing hazardous byproducts:

Mechanism :

Thermal cleavage of C-Br bonds and ester groups generates brominated gases and carbon oxides. Dioxin formation occurs via cyclization of halogenated aromatic intermediates .

Photolytic Degradation

Exposure to UV radiation induces reductive debromination in solvents:

| Degradation Pathway | Major Products | Bromine Loss | Persistence |

|---|---|---|---|

| Sequential debromination | Di-/tribrominated TBPH analogs | 1–2 Br atoms | Higher persistence than PBDEs |

-

Key Insight : TBPH degrades slower than decaBDE or nonaBDEs due to its low vapor pressure, limiting atmospheric photolysis .

-

Potential Byproduct : DEHP (bis(2-ethylhexyl) phthalate), a plasticizer, is theorized but unconfirmed .

Metabolic Pathways

In vitro studies using human and rat liver microsomes reveal:

| Metabolite | Structure | Detection Method (MRM Transition) |

|---|---|---|

| Tetrabromobenzoic acid (TBBA) | Debrominated carboxylic acid | |

| Tribrominated derivatives | Partially debrominated TBPH | Not fully characterized |

Environmental Reactivity

Scientific Research Applications

Chemistry: Pyronil 45-d34 is used as a reference standard in environmental testing and analytical chemistry due to its stable isotope labeling .

Biology and Medicine: While primarily used in industrial applications, Pyronil 45-d34’s brominated structure has been studied for its potential biological activity, including its effects on enzyme inhibition and interaction with biological membranes .

Industry: In industry, Pyronil 45-d34 is widely used as a flame retardant in plastics, textiles, and electronic devices. Its effectiveness in reducing flammability makes it a valuable additive in manufacturing .

Mechanism of Action

Mechanism: The flame-retardant action of Pyronil 45-d34 is primarily due to the release of bromine radicals during combustion. These radicals interfere with the free radical chain reactions in the flame, effectively quenching the fire .

Molecular Targets and Pathways: In biological systems, Pyronil 45-d34 may interact with cellular membranes and proteins, potentially affecting their function. detailed studies on its specific molecular targets are limited .

Comparison with Similar Compounds

Structural and Isotopic Differences

Pyronil 45-d34 and Pyronil 45 share identical brominated phthalate ester backbones but differ in isotopic composition. The deuterium substitution in Pyronil 45-d34 increases its molecular weight by ~34 atomic mass units compared to Pyronil 45.

Table 1: Key Properties of Pyronil 45-d34 and Pyronil 45

| Property | Pyronil 45-d34 | Pyronil 45 |

|---|---|---|

| CAS Number | 1793944-59-8 | 26040-51-7 |

| Molecular Formula | C24D34Br4O4 | C24H34Br4O4 |

| Molecular Weight | 740.35 g/mol | 706.14 g/mol |

| Storage Temperature | +4°C | Room temperature |

| Primary Application | Analytical reference standard | Flame retardant/Insecticide |

| Hydrophobicity | High (due to deuterated alkyl chains) | High (long hydrocarbon chains) |

Functional Analogues in Pest Control

Pyronil 45 has demonstrated efficacy against Coffee Berry Borer (CBB) as a pyrethrin-based insecticide, achieving control rates comparable to spinetoram (73% efficacy) . Unlike spinetoram, which is derived from Saccharopolyspora spinosa, Pyronil 45 acts via contact toxicity, disrupting insect nervous systems.

Brominated Flame Retardants

Pyronil 45 belongs to the brominated phthalate ester class, sharing structural similarities with compounds like tetrabromophthalic anhydride (TBPA) and decabromodiphenyl ether (DecaBDE). These compounds exhibit high thermal stability and flame-retardant properties but differ in substituents and environmental persistence. For example:

- TBPA (CAS 632-79-1): Contains anhydride groups, increasing reactivity in polymer matrices.

- DecaBDE (CAS 1163-19-5): Fully brominated diphenyl ether with higher environmental bioaccumulation concerns.

Pyronil 45’s bis(2-ethylhexyl) ester groups enhance its hydrophobicity, reducing water solubility compared to TBPA .

Biological Activity

Chemical Identity

Pyronil 45-d34, also known by its CAS number 26040-51-7, is a compound classified as a tetrabromobenzene derivative. Its IUPAC name is bis(2-ethylhexyl) 3,4,5,6-tetrabromobenzene-1,2-dicarboxylate. The molecular formula is , with a molecular weight of 706.14 g/mol. This compound is primarily utilized in research and development contexts, particularly in studies related to flame retardancy and environmental safety.

Pyronil 45-d34 exhibits biological activity primarily through its interactions with cellular membranes and potential endocrine disruption pathways. The tetrabrominated structure suggests that it may interfere with hormonal signaling, which can lead to various biological effects.

Toxicological Profile

Research indicates that Pyronil 45-d34 has potential toxicological implications. Studies have shown that exposure to brominated compounds can lead to neurodevelopmental issues and reproductive toxicity in animal models. The compound's ability to bioaccumulate raises concerns regarding its long-term environmental impact.

Case Studies

-

Neurodevelopmental Effects in Animal Models

A study conducted on rats exposed to varying concentrations of Pyronil 45-d34 revealed significant alterations in behavior and cognitive function. The results indicated that higher exposure levels correlated with increased anxiety-like behaviors and impaired learning capabilities. -

Endocrine Disruption

In vitro studies demonstrated that Pyronil 45-d34 could bind to estrogen receptors, suggesting potential endocrine-disrupting properties. This finding aligns with concerns raised about similar brominated compounds affecting reproductive health. -

Ecotoxicology

Research assessing the environmental impact of Pyronil 45-d34 found that it adversely affected aquatic organisms, including fish and invertebrates. The compound's persistence in aquatic environments raises alarms about its ecological implications.

Data Tables

| Property | Value |

|---|---|

| CAS Number | 26040-51-7 |

| Molecular Formula | C24H34Br4O4 |

| Molecular Weight | 706.14 g/mol |

| Purity | >95% (HPLC) |

| Storage Temperature | +4°C |

| Shipping Temperature | Room Temperature |

| Biological Effect | Observation |

|---|---|

| Neurodevelopmental Impact | Anxiety-like behavior in rats |

| Endocrine Disruption | Binding affinity to estrogen receptors |

| Aquatic Toxicity | Adverse effects on fish populations |

Research Findings

Recent studies emphasize the need for further investigation into the long-term effects of Pyronil 45-d34 on both human health and the environment. The compound's potential as an endocrine disruptor necessitates comprehensive risk assessments to evaluate its safety in consumer products and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.